Strontium acetate

Descripción general

Descripción

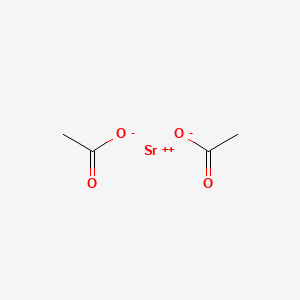

Strontium acetate is an inorganic compound with the chemical formula Sr(CH3COO)2. It is a white crystalline powder with a melting point of 400 °C. It is a strong base and is soluble in water and alcohol. Strontium acetate is commonly used as a reagent in chemical synthesis and in materials science. It is also used in the production of catalysts, pigments, and ceramic glazes.

Aplicaciones Científicas De Investigación

Antibacterial and Cytocompatible Applications in Dentistry

Strontium Acetate has been used in combination with Silver Nitrate to increase the therapeutic window in dental applications . This combination has been found to have antibacterial properties and is cytocompatible . It has been used in a mono-culture setup for dental application . The therapeutic window is defined between the minimum inhibitory concentration against pathogenic bacteria and maximum cytocompatible dose .

Bone Regeneration and Growth Stimulant

Strontium, the metallic element in Strontium Acetate, has been conventionally used in bone regeneration and as a growth stimulant . Strontium-based nanoparticles have gained interest in the field of medicine and dentistry due to their similar property with calcium .

Targeted Drug Delivery and Immunotherapeutic Agent

Strontium nanoparticles are used in targeted drug delivery and can elicit a prolonged immune response, thus can act as a good immunotherapeutic agent .

Diabetes Management

The applications of strontium nanoparticles have also been found in diabetic patients, where they can control the insulin release and thus regulate the pathophysiology of diabetes .

Wastewater Treatment

Strontium-conjugated nanomaterials exhibit the antimicrobial ability and are efficient in the removal of toxic contaminants from industrial wastewater .

Use in Radioisotope Thermoelectric Generators (RTGs)

Radioactive isotopes of strontium have been used in radioisotope thermoelectric generators (RTGs) .

Cancer Treatments

Certain cancer treatments have used radioactive isotopes of strontium .

Production of Red-Colored Flames in Fireworks

Strontium is used in fireworks to produce red-colored flames .

Mecanismo De Acción

Target of Action

Strontium acetate, a compound of strontium, is primarily targeted towards bone tissue . It is known to interact with osteoblasts and osteoclasts, the primary cells involved in bone formation and resorption .

Mode of Action

Strontium acetate presents an atypical mechanism of action in which it increases the deposition of new bone by osteoblasts and, simultaneously, reduces the resorption of bone by osteoclasts . This dual action on bone metabolism is unique and has led to its classification as a “dual action bone agent” (DABA) .

Biochemical Pathways

The biochemical pathways affected by strontium acetate are primarily related to bone metabolism. The compound influences the balance between bone formation and resorption, contributing to overall bone health . It is also involved in the metabolism of acetyl-coenzyme A (acetyl-CoA), a key molecule in energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

The pharmacokinetics of orally administered strontium compounds have been studied . Two absorption phases were observed due to two dominant intestinal absorption loci . The estimated bioavailability was 20%, and the renal clearance was lower than 4 ml/minute, indicating tubular reabsorption of strontium .

Result of Action

The result of strontium acetate’s action is a net increase in bone mass. By stimulating osteoblast activity and inhibiting osteoclast activity, it promotes the formation of new bone and prevents the breakdown of existing bone . This can slow down the progression of conditions like osteoporosis and osteoarthritis .

Action Environment

The action of strontium acetate can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and bioavailability. Additionally, the presence of other ions in the environment can impact the compound’s stability and efficacy .

Propiedades

IUPAC Name |

strontium;diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSHXLOMRZJCLB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890503 | |

| Record name | Acetic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Strontium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17743 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Strontium acetate | |

CAS RN |

543-94-2 | |

| Record name | Strontium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SL32YMY7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

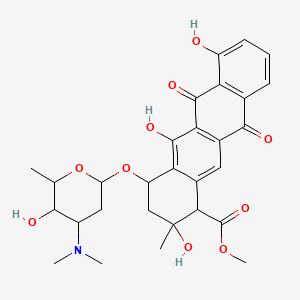

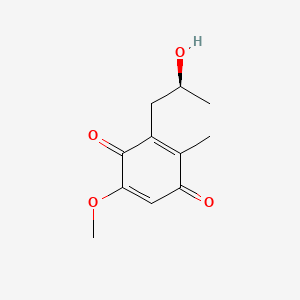

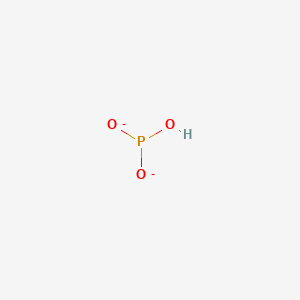

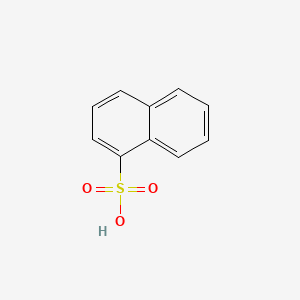

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does strontium acetate interact with dentin to reduce hypersensitivity?

A1: Strontium acetate, a desensitizing agent found in some toothpastes, effectively occludes dentin tubules, effectively reducing fluid flow within these tubules. [, , , ] This occlusion prevents external stimuli from triggering the nerves within the tubules, thus alleviating the sharp pain associated with dentin hypersensitivity. [, , , ] This mechanism is consistent with the hydrodynamic theory of dentin hypersensitivity, which posits that pain arises from the movement of fluid within exposed dentin tubules. [, , , ]

Q2: How does the occlusive effect of strontium acetate compare to other desensitizing agents like arginine?

A2: Research suggests that strontium acetate may be more resistant to acid challenges compared to arginine-based dentifrices. [, ] One in vitro study using a dentin disc model demonstrated that strontium acetate provided significantly better occlusion after exposure to grapefruit juice (an acidic beverage). [] Another study observed that while both strontium acetate and arginine initially provided good tubule occlusion, strontium acetate maintained its efficacy for longer durations following acidic challenges. [] This suggests that strontium acetate may offer longer-lasting desensitization, especially in the presence of acidic foods and beverages.

Q3: Does strontium acetate contribute to dentin remineralization?

A3: While strontium can replace calcium in hydroxyapatite crystals, strengthening dentin structure, its primary mechanism in desensitizing toothpastes appears to be tubule occlusion rather than direct remineralization. [, , ] One study directly compared toothpastes containing strontium acetate, hydroxyapatite, and bioactive glass. [] The results indicated that while hydroxyapatite and bioactive glass toothpastes significantly remineralized demineralized enamel, the strontium acetate toothpaste showed minimal remineralization potential. []

Q4: What is the molecular formula and weight of strontium acetate?

A4: Strontium acetate has the molecular formula Sr(CH3COO)2 and a molecular weight of 205.72 g/mol. [, , ]

Q5: Are there any spectroscopic techniques used to characterize strontium acetate?

A5: Yes, Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the behavior of copper ions (Cu2+) incorporated into single crystals of strontium acetate hemihydrate. [, ] These studies provided insights into the crystal structure and the location of copper ions within the crystal lattice.

Q6: Does the presence of strontium acetate in toothpaste affect plaque accumulation?

A7: One study investigating the efficacy of different desensitizing toothpastes observed that plaque scores decreased significantly during the use of silica-based toothpastes containing strontium acetate. [] This suggests that strontium acetate, at least in certain formulations, does not negatively impact plaque control. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B1198216.png)